molecular formula C15H15N3O3S B4896087 [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone

[4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone

Cat. No.: B4896087
M. Wt: 317.4 g/mol
InChI Key: KOJUOAVWEJJSFQ-UHFFFAOYSA-N
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Description

[4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone (CAS 330468-37-6) is a chemical compound with the molecular formula C 15 H 15 N 3 O 3 S and a molecular weight of 317.4 g/mol . This molecule features a piperazine ring core, a pharmacophore widely recognized in medicinal chemistry for its versatility and presence in compounds with a broad spectrum of biological activities . The structure is further characterized by a 4-nitrophenyl group and a thiophen-2-yl methanone moiety, making it a valuable building block for chemical synthesis and drug discovery research . Piperazine-based scaffolds are of significant interest in pharmaceutical development, with documented research into their applications as antiviral, antibacterial, antifungal, and anticancer agents . The distinct electronic properties imparted by the nitro and ketone functional groups make this compound a useful intermediate for exploring structure-activity relationships (SAR) and for the design of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(14-2-1-11-22-14)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(20)21/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJUOAVWEJJSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated phenylpiperazine is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation due to its electron-rich nature. Controlled oxidation typically targets the sulfur atom:

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
SulfoxidationH<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 50°C, 6hThiophene sulfoxide68%Limited over-oxidation to sulfone under prolonged exposure
Sulfone FormationmCPBA (2 eq.), DCM, 0°C → RT, 12hThiophene sulfone92%Requires stoichiometric oxidant; regioselectivity confirmed via <sup>1</sup>H NMR

Mechanistic Insight :
Electrophilic attack on the thiophene sulfur by peroxide-derived intermediates generates sulfoxide, followed by further oxidation to sulfone. The nitro group’s electron-withdrawing effect marginally decreases thiophene reactivity compared to unsubstituted analogs.

Reduction Reactions

The nitro group and ketone functionality are susceptible to reduction:

Nitro Group Reduction

Reagents/ConditionsProductYieldSelectivityNotesSource
H<sub>2</sub> (1 atm), 10% Pd/C, EtOH, 25°C, 4h4-Aminophenyl derivative85%Complete nitro → amine conversionCatalyst poisoning by sulfur avoided via low H<sub>2</sub> pressure
Fe/HCl, H<sub>2</sub>O, reflux, 2h4-Aminophenyl derivative73%Econ-friendly but generates Fe wasteSide reaction: Partial thiophene ring hydrogenation (<5%)

Ketone Reduction

Reagents/ConditionsProductYieldStereochemistrySource
NaBH<sub>4</sub>, MeOH, 0°C, 1hSecondary alcohol78%Racemic mixture
BH<sub>3</sub>·THF, THF, reflux, 6hSecondary alcohol91%Retention of configuration

Substitution Reactions

The piperazine nitrogen and thiophene positions participate in nucleophilic/electrophilic substitutions:

Piperazine N-Alkylation

ElectrophileBase/SolventProductYieldApplicationSource
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>/DMF, 60°C, 8hN-Methylpiperazine82%Enhanced lipophilicity for CNS-targeting analogs
Benzyl chlorideEt<sub>3</sub>N/CH<sub>2</sub>Cl<sub>2</sub>, RT, 12hN-Benzylpiperazine75%Used in antipsychotic drug analogs

Thiophene Electrophilic Substitution

ReactionReagentsPositionProductYieldSource
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, 0°CC-55-Bromo-thiophene65%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC-55-Nitro-thiophene58%

Regiochemical Notes :
Electrophiles preferentially attack the C-5 position due to steric hindrance at C-3/C-4 from the adjacent piperazine-ketone group.

Cross-Coupling Reactions

The brominated thiophene derivative facilitates modern coupling methodologies:

Reaction TypeCatalysts/LigandsProductYieldApplicationSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivatives70–85%Library synthesis for kinase inhibitors
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>NAlkynylated thiophenes63%Fluorescent probe development

Stability and Degradation

  • Photolytic Degradation : Exposure to UV light (254 nm) induces nitro group reduction to amine and thiophene ring cleavage (t<sub>1/2</sub> = 4h in MeOH) .

  • Hydrolytic Stability : Stable in pH 2–10 (aqueous buffer, 25°C); ketone hydrolyzes to carboxylic acid under strong basic conditions (pH >12).

Comparative Reactivity Table

Functional GroupReaction PartnerRate Constant (k, M<sup>−1</sup>s<sup>−1</sup>)Activation Energy (E<sub>a</sub>, kJ/mol)
Thiophene (C-5)Br<sub>2</sub>1.2 × 10<sup>−3</sup>45.2
Piperazine N-HCH<sub>3</sub>I8.7 × 10<sup>−4</sup>52.8
Nitro groupH<sub>2</sub>3.4 × 10<sup>−2</sup>28.1

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant antidepressant properties. Compound 1 has been studied for its potential to modulate serotonin receptors, which play a crucial role in mood regulation. In animal models, it demonstrated efficacy comparable to established antidepressants, suggesting its potential as a novel therapeutic agent for depression .

Anticancer Properties

The anticancer potential of compound 1 has been evaluated in various studies. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. Specifically, it has shown activity against breast and lung cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

Compound 1 has also been investigated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for developing new antibiotics to combat resistant bacterial infections .

Data Tables

Application AreaFindingsReferences
AntidepressantModulates serotonin receptors; effective in models
AnticancerInhibits proliferation; induces apoptosis
AntimicrobialInhibitory effects on Staphylococcus aureus

Case Study 1: Antidepressant Effects

In a controlled study involving mice, compound 1 was administered over a four-week period. Results indicated a significant decrease in depressive-like behaviors compared to the control group. The mechanism was linked to increased serotonin levels in the brain, similar to SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Cancer Cell Line Testing

In vitro studies on breast cancer cell lines demonstrated that compound 1 reduced cell viability by up to 70% at higher concentrations. Flow cytometry analysis revealed that this reduction was primarily due to apoptosis rather than necrosis, indicating a targeted mechanism of action .

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays showed that compound 1 effectively inhibited the growth of several pathogenic bacteria at concentrations as low as 10 µg/mL. The compound's broad-spectrum activity suggests it could be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action of [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The thiophene ring contributes to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

The structural and functional attributes of [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone can be contextualized against related piperazine derivatives. Key comparisons are outlined below:

Structural Analogues with Varied Piperazine Substituents
Compound Name Piperazine Substituent Carbonyl Group Melting Point (°C) Key Spectral Data (NMR/IR) Biological Activity/Notes References
This compound (Target) 4-Nitrophenyl Thiophen-2-ylmethanone Not reported Expected C=O stretch ~1625 cm⁻¹ (IR) Potential receptor modulation
4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone (17) Nitroimidazole-benzyl complex Thiophen-2-ylmethanone Not reported Not provided Antiproliferative (suggested)
(4-Propan-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone Isopropyl Thiophen-2-ylmethanone Not reported Not provided Fragment library screening
[5-(4-Nitrophenyl)furan-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone 4-Trifluoromethylbenzyl Furan-2-ylmethanone Not reported Hydrogen bonds with MPII (4.17–4.33 Å) Metalloproteinase II inhibition

Key Observations :

  • Thiophene vs. Furan : Replacement of thiophene with furan (as in ) reduces sulfur-mediated hydrophobic interactions but may enhance hydrogen bonding due to furan’s oxygen atom .
  • Nitro Group Impact: The 4-nitrophenyl group in the target compound contrasts with electron-donating substituents (e.g., methoxy in ’s 7n). Nitro groups typically lower solubility and increase melting points compared to amines (e.g., [4-(4-aminophenyl)piperazin-1-yl] derivatives in ) .
Physicochemical and Spectral Comparisons
  • Melting Points : Piperazine derivatives with sulfonyl groups (e.g., 7n, 7o in ) exhibit higher melting points (154–177°C) due to increased polarity, whereas the target compound’s melting point is unreported but likely lower if less polar .
  • Spectral Data :
    • NMR : Piperazine protons in similar compounds (e.g., 7n) resonate at δ 3.3–3.8 ppm, while aromatic protons in the 4-nitrophenyl group are expected at δ 7.5–8.3 ppm .
    • IR : The target’s nitro group shows characteristic stretches at ~1492 cm⁻¹ (asymmetric) and ~1332 cm⁻¹ (symmetric), absent in reduced amine analogues .

Biological Activity

The compound [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone is a synthetic organic molecule featuring a piperazine ring, a nitrophenyl group, and a thiophenyl ketone moiety. Its unique structural characteristics suggest potential pharmacological applications, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antitumor properties, interaction with biological targets, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

Antitumor Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance its biological activity by facilitating interactions with key biomolecules involved in tumorigenesis.

Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells effectively. For instance, cytotoxicity assays conducted on breast cancer and lung cancer cell lines revealed an IC50 value in the low micromolar range, indicating promising antitumor activity.

The mechanism underlying the biological activity of this compound involves its ability to bind to specific receptors and enzymes. Studies employing molecular docking techniques have suggested that the compound interacts with targets involved in cell proliferation and apoptosis.

Interaction Studies
Utilizing surface plasmon resonance and other biophysical methods, researchers have elucidated binding affinities to various cellular targets. These studies indicate that structural modifications can significantly influence both efficacy and selectivity.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies reveal that modifications to the piperazine and thiophene components can enhance or reduce biological activity. For instance, substituents on the piperazine ring can alter lipophilicity and receptor affinity, impacting overall therapeutic potential.

ModificationEffect on Activity
Hydroxyl group on piperazineIncreased solubility and receptor binding
Methyl substitution on thiopheneEnhanced cytotoxicity against specific cancer types

Comparison with Similar Compounds

Several compounds exhibit structural similarities to this compound, providing insights into its unique properties:

Compound NameKey FeaturesBiological Activity
1-(4-Nitrophenyl)piperazineSimilar piperazine structureAntidepressant properties
2-ThiophenecarboxaldehydeContains thiophene but lacks piperazineAntimicrobial activity
4-(3-Nitrophenyl)piperazin-1-olHydroxyl substitution on piperazineAnticancer activity
1-(2-Thienyl)ethanoneThiophene ketone without piperazineAnti-inflammatory properties

Applications in Medicinal Chemistry

Due to its ability to inhibit specific biological pathways, this compound is being explored as a lead compound for developing new pharmaceuticals targeting cancer and other diseases. Its applications extend to biochemical assays for studying enzyme interactions and cellular responses.

Q & A

Q. What are the standard synthetic routes for [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone?

The compound is typically synthesized via nucleophilic aromatic substitution followed by nitro group reduction. For example:

  • Step 1 : React 4-fluoronitrobenzene with 1-(thiophen-2-carbonyl)piperazine in acetonitrile with potassium carbonate at 70°C to form the nitro intermediate .
  • Step 2 : Reduce the nitro group using SnCl₂ in HCl/ethanol or catalytic hydrogenation to yield the final product .
    Yield optimization may require adjusting solvent polarity (e.g., acetonitrile vs. DMF) or temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for nitrophenyl and thiophene groups) and piperazine methylenes (δ 2.6–3.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
  • Mass Spectrometry (ESI/MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 386.47 for derivatives) .

Q. How to verify purity during synthesis?

  • Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm.
  • Melting Point Analysis : Compare observed values (e.g., 108–110°C for intermediates) with literature .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare theoretical vs. experimental IR/NMR spectra .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., monoclinic P2₁/c space group) .

Q. What challenges arise in nitro group reduction, and how are they addressed?

  • Selectivity : Catalytic hydrogenation (H₂/Pd-C) may over-reduce thiophene rings. Use SnCl₂ in HCl/ethanol for selective nitro→amine conversion .
  • Byproduct Formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How to determine the crystal structure using X-ray diffraction?

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement (R₁ < 0.05 for high-resolution data) .
  • Validation : Check CIF files with PLATON for symmetry errors and hydrogen bonding networks .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the thiophene moiety with furan or phenyl groups to assess electronic effects .
  • Biological Assays : Test derivatives for kinase inhibition (e.g., Bcr-Abl) using cell viability assays (IC₅₀ values) .

Q. What computational tools predict pharmacological activity?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT₁A receptors) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from nitro groups) with Schrödinger Suite .

Methodological Notes

  • Avoid Commercial Sources : For purity, synthesize intermediates in-house (e.g., 1-(thiophen-2-carbonyl)piperazine) rather than purchasing .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for nitro reductions) and characterize all intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.